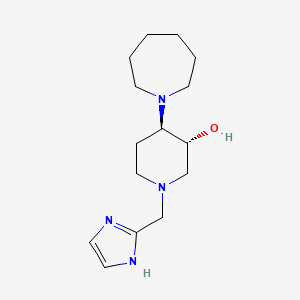![molecular formula C13H11N5O2S B5631000 3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B5631000.png)
3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide" often involves multi-step reactions, including the formation of key intermediates such as pyridine derivatives, isoxazoles, and thiadiazoles. For example, the synthesis of related compounds can involve stepwise methods converting specific groups to desired functionalities, as demonstrated by Okumura et al. (1998) in the synthesis of a macrocyclic antibiotic skeleton involving similar ring systems (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can significantly influence the molecule's physical and chemical properties. Structural analyses, such as X-ray diffraction, are crucial for determining the arrangement of atoms within the molecule and understanding its 3D conformation. Research by Dani et al. (2013) on similar thiadiazole compounds provides insights into how these structures can be analyzed and interpreted (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).
Chemical Reactions and Properties
The chemical reactivity of "3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide" can be influenced by its functional groups. For instance, the isoxazole and thiadiazole rings can undergo various nucleophilic substitutions and addition reactions. Studies on similar compounds, such as those by Yu et al. (2009), provide examples of chemoselective reactions that can be applied to modify different parts of the molecule, potentially leading to the discovery of new derivatives with unique properties (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Propiedades
IUPAC Name |
3,5-dimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-7-10(8(2)20-18-7)11(19)15-13-17-16-12(21-13)9-3-5-14-6-4-9/h3-6H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNITZNBVSTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)
![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)

![2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)
![2-methoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5630975.png)
![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)
![(4S)-3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5630983.png)
